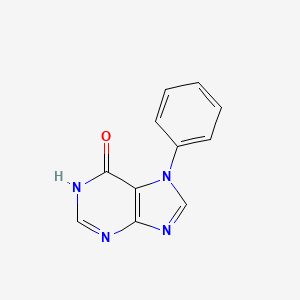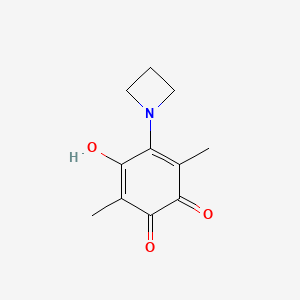![molecular formula C8H6N4O3 B11893255 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 80360-06-1](/img/structure/B11893255.png)
2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes both pyridine and pyrimidine rings, makes it a versatile molecule for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-acetaminonicotinic acid with a primary amine . Another method includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions can vary widely, but they often include derivatives with modified functional groups that can be further utilized in various applications.
科学的研究の応用
2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or proteins, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the molecular targets involved.
類似化合物との比較
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds are structurally related and have been studied for their antiviral and anticancer activities.
Uniqueness: 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific functional groups and the ability to undergo diverse chemical reactions. Its versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
80360-06-1 |
|---|---|
分子式 |
C8H6N4O3 |
分子量 |
206.16 g/mol |
IUPAC名 |
2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-5-4(6(13)12-8)1-3(2-10-5)7(14)15/h1-2H,(H,14,15)(H3,9,10,11,12,13) |
InChIキー |
GSYJCNZZTCXAKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)



![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)





![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)

